molecular formula C3H3FN2O B15171917 1H-Imidazole,2-fluoro-,3-oxide CAS No. 921604-83-3

1H-Imidazole,2-fluoro-,3-oxide

Cat. No.: B15171917
CAS No.: 921604-83-3
M. Wt: 102.07 g/mol
InChI Key: SAHJASLLEWGQBY-UHFFFAOYSA-N
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Description

1H-Imidazole,2-fluoro-,3-oxide is a fluorinated derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole and its derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicine, synthetic chemistry, and industry .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole,2-fluoro-,3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or TBHP are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogen exchange reactions often use reagents like potassium fluoride (KF) or cesium fluoride (CsF).

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Imidazole,2-fluoro-,3-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the fluorine and oxide groups.

    2-Fluoroimidazole: A fluorinated derivative without the oxide group.

    3-Oxideimidazole: An oxidized derivative without the fluorine atom.

Uniqueness: 1H-Imidazole,2-fluoro-,3-oxide is unique due to the combined presence of both fluorine and oxide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the oxide group increases its potential for hydrogen bonding and interaction with biological targets .

Properties

CAS No.

921604-83-3

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

2-fluoro-1-hydroxyimidazole

InChI

InChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-2,7H

InChI Key

SAHJASLLEWGQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)F)O

Origin of Product

United States

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